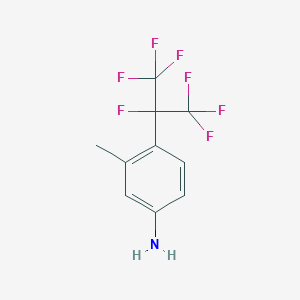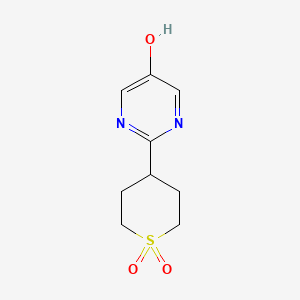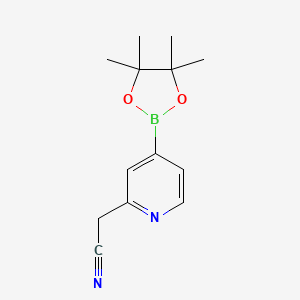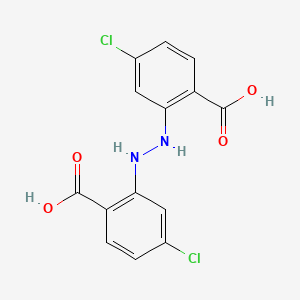
2,2'-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) is an organic compound with the molecular formula C14H10Cl2N2O4. It is known for its unique structure, which includes two 4-chlorobenzoic acid moieties connected by a hydrazine linker. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) typically involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate. One common method includes heating 5-chlorosalicylaldehyde with hydrazine hydrate in ethanol at 353 K for 8 hours. The solvent is then concentrated and filtered, and the crude product is recrystallized from ethanol to yield yellow crystals .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The chlorobenzoic acid groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Hydrazones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Products with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) involves its interaction with molecular targets through its hydrazine and chlorobenzoic acid moieties. The hydrazine linker can form coordination complexes with metal ions, while the chlorobenzoic acid groups can participate in hydrogen bonding and other interactions. These properties enable the compound to exert its effects in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dichloro-2,2’-hydrazobenzoic acid
- 6,6’-(Diazene-1,2-diyl)bis(4,5,7-trinitrobenzo[c][1,2,5]oxadiazole 1-oxide)
Uniqueness
2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) is unique due to its specific combination of hydrazine and chlorobenzoic acid moieties. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C14H10Cl2N2O4 |
|---|---|
Molecular Weight |
341.1 g/mol |
IUPAC Name |
2-[2-(2-carboxy-5-chlorophenyl)hydrazinyl]-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-7-1-3-9(13(19)20)11(5-7)17-18-12-6-8(16)2-4-10(12)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22) |
InChI Key |
ZZCRVUOGBWFYFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NNC2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


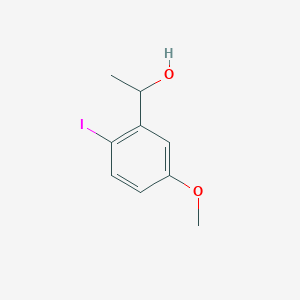
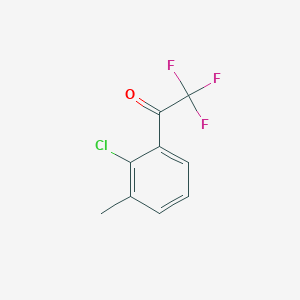

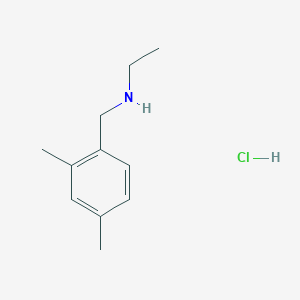
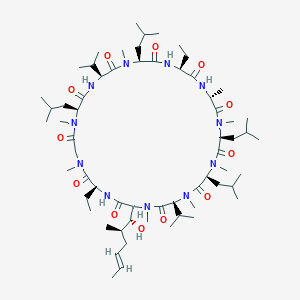

![Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)
![8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956123.png)
![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)
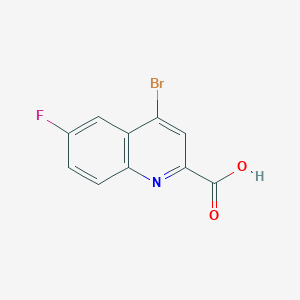
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)
